molecular formula C9H10BrNOS B1272505 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one CAS No. 166196-82-3

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one

Cat. No. B1272505
CAS RN: 166196-82-3
M. Wt: 260.15 g/mol
InChI Key: IPLCHDWYQNOSFW-UHFFFAOYSA-N
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Description

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one is a heterocyclic compound containing a five-membered ring composed of one sulfur atom, three carbon atoms, and one nitrogen atom. It is an organosulfur compound that has been widely studied for its potential applications in various areas such as organic synthesis, medicinal chemistry, and materials science. This compound has been found to possess a variety of interesting and useful properties, such as high solubility in organic solvents, strong nucleophilicity and electrophilicity, and high stability.

Scientific Research Applications

Spectroscopic and Quantum Chemistry Analysis

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one has been studied using spectroscopic and quantum chemistry methods. Its molecular structure, vibrational frequencies, and electronic absorption spectra were established using calculations like B3LYP and M062x. The research focused on understanding the molecular bonding, energy gap between ground and excited state energies, and charge transfer within the molecule (Ramesh et al., 2020).

Inhibitory Activity and Molecular Docking Studies

This compound has been tested for its inhibitory activity toward human monoamine oxidase (hMAO), revealing its potential as a selective and reversible hMAO-B inhibitor. It demonstrated notable inhibitory activity and higher selectivity, making it significant in pharmacological research. Molecular docking simulations were also conducted to understand its interactions responsible for selectivity and potency (Mathew et al., 2016).

Role as an Intermediate in Anticancer Drug Synthesis

This compound serves as an important intermediate in synthesizing biologically active compounds like osimertinib, used in cancer treatment. Its synthetic method has been optimized, highlighting its significance in the development of anticancer drugs (Zou et al., 2018).

Structural and Molecular Characteristics

The compound's structural characteristics, including planarity and hydrogen bonding, have been studied. Its molecular structure involves hydrogen bonds forming inversion dimers and C—H⋯π interactions, contributing to its stability and potential interactions (Ghorab et al., 2012).

Proton Acceptance Capability

The carbonyl units in this compound are excellent proton acceptors due to the electron-donating effects of their terminal dimethylamino groups. This property was investigated using structural techniques, spectroscopy, and functional calculations, highlighting its potential in chemical interactions and reactions (Pleier et al., 2003).

properties

IUPAC Name

1-(3-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNOS/c1-11(2)5-3-8(12)9-7(10)4-6-13-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLCHDWYQNOSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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